![molecular formula C11H19ClN2O3 B2427338 tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate CAS No. 2287247-41-8](/img/structure/B2427338.png)
tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate
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Overview
Description
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol . Additionally, piperazine derivatives can be synthesized through various methods, including reactions with chloroacetyl chloride followed by reaction with ammonia .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and HPLC . These techniques can provide information about the compound’s molecular weight, chemical formula, and structural features.Chemical Reactions Analysis
The solvolysis of tert-butyl halides is a well-studied reaction . The transition states in the solvolysis of tert-butyl halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined through various methods. For example, the compound’s solubility, melting point, and hydrophobicity can be determined experimentally .Scientific Research Applications
1. Histamine H4 Receptor Ligands
The compound has been studied as a ligand for the histamine H4 receptor (H4R), showing potential as an anti-inflammatory and antinociceptive agent, supporting the therapeutic use of H4R antagonists in pain management (Altenbach et al., 2008).
2. Chiral Auxiliary in Synthesis
It has been used as a chiral auxiliary in dynamic kinetic resolution, proving effective in the stereoselective alkylation of α-bromo amides with malonic ester enolates, leading to derivatives valuable in synthesizing biologically active compounds (Kubo et al., 1997).
3. Molecular Structure Studies
Investigations into the molecular structure of similar compounds have revealed interesting hydrogen bonding and structural configurations, contributing to the understanding of their chemical properties (Kolter et al., 1996).
4. Synthesis of Pipecolic Acid Derivatives
This chemical has been utilized in the synthesis of pipecolic acid derivatives, showing the versatility of the vinylfluoro group under acidic conditions and its applications in synthesizing various carboxylic acids (Purkayastha et al., 2010).
5. Hydroformylation in Organic Synthesis
The compound has been involved in highly stereoselective hydroformylation processes, producing intermediates for synthesizing homochiral amino acid derivatives, demonstrating its role in organic synthesis and pharmaceutical applications (Kollár & Sándor, 1993).
6. Anticorrosive Properties
Research has also explored its use in anticorrosive applications, particularly for protecting carbon steel surfaces in corrosive environments, highlighting its potential in industrial applications (Praveen et al., 2021).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-8-7-13(9(12)15)5-6-14(8)10(16)17-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNUEQDNAAGMNY-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-4-carbonochloridoyl-2-methylpiperazine-1-carboxylate |
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